2-(2-Fluoro-6-iodophenyl)acetic acid
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Overview
Description
2-(2-Fluoro-6-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2. It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted by fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 2-iodobenzyl cyanide with fluorine-containing reagents. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-6-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenylacetic acids .
Scientific Research Applications
2-(2-Fluoro-6-iodophenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological processes such as enzyme inhibition or activation, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Iodophenylacetic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
4-Iodophenylacetic acid: Another similar compound with the iodine atom in a different position, leading to different chemical properties and reactivity.
Uniqueness: 2-(2-Fluoro-6-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C8H6FIO2 |
---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-(2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
MWWQYJBARUZSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)F |
Origin of Product |
United States |
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